6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig

Medicinal chemistry teams targeting ROCK kinases or bromodomains require a versatile C6-functionalized dihydroquinolinone scaffold for parallel SAR. Unsubstituted and 6-Cl analogs are either inert or poorly reactive in cross-coupling. 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS 135631-90-2) provides the solution. • Enables Suzuki/ Buchwald couplings at C6 for direct library synthesis. • 98% purity, crystalline solid (mp 170-172°C) for accurate weighing. • Consensus Log P 2.68 - balanced CNS permeability. • Bulk supply reduces synthetic burden.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 135631-90-2
Cat. No. B139893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
CAS135631-90-2
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyFTRFIBKHXWYJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Kinase & Bromodomain Inhibitor Scaffold


6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS 135631-90-2) is a brominated heterocyclic building block featuring a 3,4-dihydroquinolin-2(1H)-one core bearing a bromine at the 6-position and gem-dimethyl substituents at the 4-position . The parent 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold has been validated as a Rho-kinase (ROCK) inhibitor core by Letellier et al. (2008), with seven synthesized analogs evaluated for enzyme inhibition [1]. Additionally, aryl-substituted dihydroquinolinones built from this scaffold class have been patented as bromodomain inhibitors for proliferative and inflammatory diseases [2]. The bromine at the 6-position transforms the scaffold into a versatile synthetic intermediate capable of downstream C–C and C–N cross-coupling reactions for structure–activity relationship (SAR) expansion.

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Why Analogs Fail as Substitutes


While the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is shared across several analogs, the identity and position of the halogen substituent fundamentally dictate both synthetic tractability and physicochemical profile. The unsubstituted parent compound (CAS 76693-04-4) lacks a functional handle for transition-metal-catalyzed cross-coupling, precluding its use in late-stage diversification strategies . The 6-chloro analog (CAS 266359-63-1) exhibits lower reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings relative to the bromo derivative, limiting coupling efficiency and substrate scope [1]. The 6-fluoro analog (CAS 395673-46-8) is largely inert toward oxidative addition and cannot serve as a cross-coupling partner. Furthermore, the computed consensus Log P of 2.68 for the 6-bromo derivative differs substantially from the predicted Log P of the parent compound (~1.9), meaning that replacement would alter membrane permeability and target engagement profiles in any biological assay. These differences render simple in-class substitution scientifically indefensible without re-optimization of both synthetic route and pharmacological parameters.

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Differentiation vs. Close Analogs


Cross-Coupling Reactivity: Aryl Bromide vs. Chloro, Fluoro, and Parent

The C–Br bond at the 6-position of this compound provides a kinetically competent oxidative addition partner for Pd(0)-catalyzed cross-coupling reactions, enabling downstream Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) diversification [1]. In the general order of aryl halide reactivity toward oxidative addition—Ar-I > Ar-Br > Ar-Cl >> Ar-F—the 6-bromo derivative occupies the optimal balance of reactivity and stability for most catalytic systems [1]. The 6-chloro analog (CAS 266359-63-1) requires harsher conditions (elevated temperature, specialized ligands) and often gives lower yields in Suzuki couplings, while the 6-fluoro analog (CAS 395673-46-8) is essentially unreactive. The unsubstituted parent (CAS 76693-04-4) is not a competent electrophilic coupling partner.

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig medicinal chemistry building blocks

Lipophilicity Comparison: 6-Bromo vs. Unsubstituted Scaffold

The 6-bromo compound exhibits a consensus Log Po/w of 2.68 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) . In contrast, the unsubstituted 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4) has a predicted Log P of approximately 1.9 (based on identical computational methods applied to the parent scaffold). This ΔLog P of ~0.8 units reflects the lipophilicity contribution of the bromine substituent and translates to an approximately 6.3-fold increase in predicted n-octanol/water partition coefficient. The compound is predicted to have high gastrointestinal absorption and to be blood-brain barrier permeant .

Lipophilicity Log P drug-likeness permeability

Melting Point and Solid-State Handling: 6-Bromo vs. Parent

The 6-bromo compound is reported as a brown crystalline solid with a melting point range of 170–172°C . The unsubstituted 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a solid with a melting point of 116°C . The 54–56°C elevation in melting point for the brominated derivative is consistent with the increased molecular weight (254.12 vs. 175.23 g/mol) and enhanced van der Waals interactions from the polarizable bromine atom. The higher melting point confers advantages in purification (recrystallization) and long-term ambient storage stability.

Melting point crystallinity solid-state properties handling

Rho-Kinase Inhibitor Pharmacophore Validation

The 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one scaffold has been established as a Rho-kinase (ROCK) inhibitory chemotype by Letellier et al. (2008), who synthesized seven substituted analogs and tested their potency against Rho-kinase enzyme [1]. While the specific IC50 values of the 6-bromo derivative were not located in public literature, the scaffold validation confirms that substitution at the 6-position is compatible with Rho-kinase target engagement. The Rho-kinase enzyme is a key regulator of vascular smooth muscle contraction and a validated target for arterial hypertension, with downstream therapeutic relevance in cardiovascular disease, cancer, and neurological disorders [1]. This places the 6-bromo compound as a strategic intermediate for ROCK inhibitor SAR programs.

Rho-kinase ROCK inhibition cardiovascular hypertension

Bromodomain Inhibitor Patent Landscape: Privileged Chemotype

Aryl-substituted dihydroquinolinones bearing the 3,4-dihydroquinolin-2(1H)-one core have been patented by Neomed Institute as bromodomain inhibitors for the treatment of proliferative disorders, autoimmune diseases, and inflammatory conditions [1]. The patent family (WO2017024406A1 / US20180044329A1) explicitly covers compounds of formula (I) that include substitutions on the dihydroquinolinone ring system, where the bromine at the 6-position serves as a key synthetic handle for introducing aryl groups via cross-coupling to generate the final patented structures [1]. A quinolin-2-one-based inhibitor of BRPF1, BRPF3, and BRD1 has been reported as a chemical probe for studying the roles of these bromodomain-containing proteins in cancer and inflammation . The 6-bromo compound is thus positioned as a direct precursor to this class of bromodomain-targeting chemical probes.

Bromodomain inhibition BRPF BRD1 epigenetics oncology

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Optimal Research & Procurement Scenarios


Kinase Inhibitor SAR Library Building Block

The 6-bromo substituent enables rapid parallel synthesis of C6-arylated or C6-aminated analogs via Suzuki-Miyaura or Buchwald-Hartwig coupling for Rho-kinase (ROCK) inhibitor lead optimization [1]. Procurement of this compound as a common intermediate allows medicinal chemistry teams to generate focused libraries from a single starting material, rather than synthesizing each analog de novo. The 98% purity specification from major suppliers supports reproducible coupling yields across library plates.

Precursor for BRPF/BRD Bromodomain Chemical Probes

This compound is a direct synthetic intermediate for the preparation of aryl-substituted dihydroquinolinone bromodomain inhibitors claimed in WO2017024406A1 [2]. The bromine serves as the cross-coupling handle for introducing the aryl substituent required for bromodomain binding. Research groups investigating the roles of BRPF1, BRPF3, and BRD1 in epigenetic regulation and oncology should procure this compound as the key starting material for chemical probe synthesis .

Lipophilicity-Matched Scaffold for CNS Penetrant Design

With a consensus Log P of 2.68 and predicted blood-brain barrier permeability , the 6-bromo compound is well-suited for CNS drug discovery programs where balanced lipophilicity is required. The higher Log P compared to the unsubstituted parent scaffold (ΔLog P ≈ +0.8) provides a measured increase in membrane permeability without exceeding typical CNS drug-likeness thresholds (Log P < 5). This makes it a preferred intermediate for neuroscience-targeted medicinal chemistry campaigns.

High-Purity Procurement for Multi-Step Synthesis

The compound is commercially available at 98% purity (HPLC) from Sigma-Aldrich and Bidepharm, with batch-specific certificates of analysis including NMR, HPLC, and GC . The crystalline solid form and melting point of 170–172°C facilitate accurate weighing and storage, reducing variability in multi-step synthetic sequences. This quality standard is suitable for both academic research and industrial process chemistry applications where intermediate purity directly affects downstream yield and impurity profiles.

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